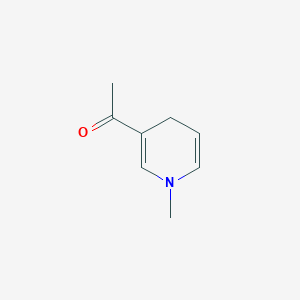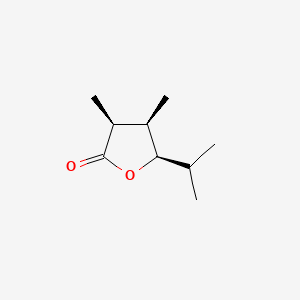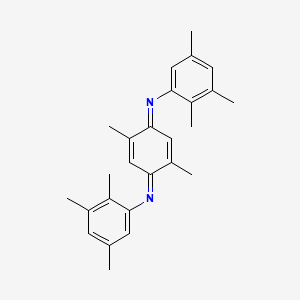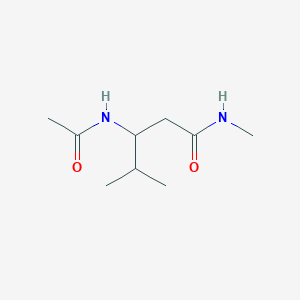
Propylamine, N-ethylidene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Propylethylideneamine is an organic compound belonging to the class of amines Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups N-Propylethylideneamine is specifically an imine derivative, where the nitrogen atom is double-bonded to a carbon atom, forming a C=N functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Propylethylideneamine can be synthesized through several methods. One common approach involves the condensation reaction between propylamine and acetaldehyde. The reaction typically occurs under acidic or basic conditions, facilitating the formation of the imine bond. The reaction can be represented as follows:
[ \text{CH}_3\text{CHO} + \text{CH}_3\text{CH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{CH}_3\text{CH}=\text{NCH}_2\text{CH}_2\text{CH}_3} + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of N-Propylethylideneamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as acidic or basic resins, can enhance the reaction rate and yield. Additionally, the reaction conditions, including temperature and pressure, are optimized to achieve high purity and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-Propylethylideneamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The imine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of substituted imines or amines.
Aplicaciones Científicas De Investigación
N-Propylethylideneamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mecanismo De Acción
The mechanism of action of N-Propylethylideneamine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
N-Propylamine: A primary amine with similar alkyl chain length but lacks the imine group.
N-Ethylidenepropylamine: An isomer with a different arrangement of the alkyl and imine groups.
N-Butylideneamine: A compound with a longer alkyl chain but similar imine functionality.
Uniqueness
N-Propylethylideneamine is unique due to its specific imine structure, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.
Propiedades
Número CAS |
20577-33-7 |
|---|---|
Fórmula molecular |
C5H11N |
Peso molecular |
85.15 g/mol |
Nombre IUPAC |
N-propylethanimine |
InChI |
InChI=1S/C5H11N/c1-3-5-6-4-2/h4H,3,5H2,1-2H3 |
Clave InChI |
FBXWQCRRTFRZDA-UHFFFAOYSA-N |
SMILES canónico |
CCCN=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


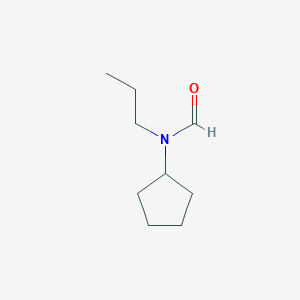
![Acetamide, N-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-2,2,2-trifluoro-N-methyl-](/img/structure/B13814745.png)
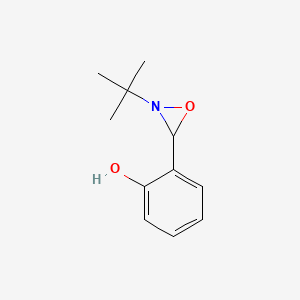
![[(5Z,9E)-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-4-yl] 2,3-dihydroxy-2-methylpropanoate](/img/structure/B13814759.png)
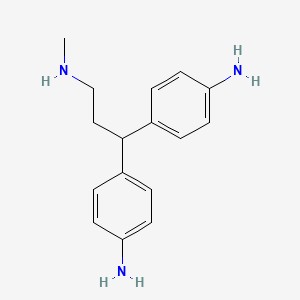
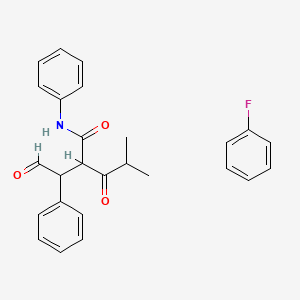
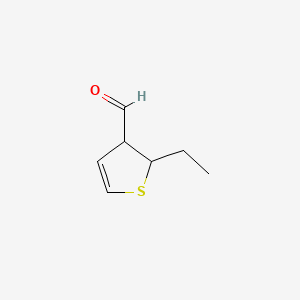
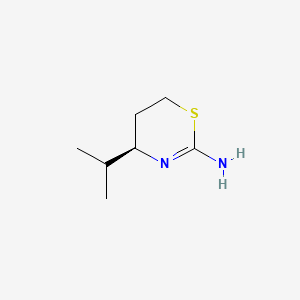
![2-amino-4-pyridin-3-yl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13814777.png)
